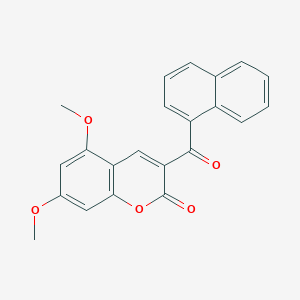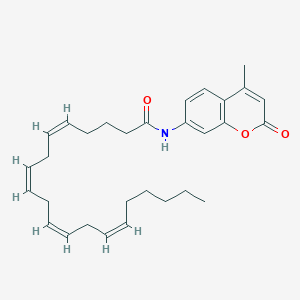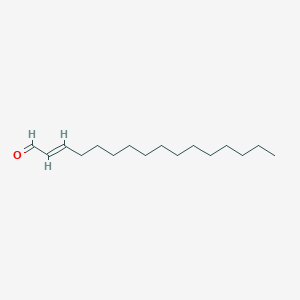
1-benzyl-1H-indole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 1-benzyl-1H-indole-5-carbaldehyde, can involve several methods. Gold-catalyzed cycloisomerizations have been demonstrated as effective for producing indole-2-carbaldehydes, showcasing the versatility of gold catalysis in organic synthesis (Kothandaraman et al., 2011). Additionally, methods such as rhodium-catalyzed carbene C(sp3)-H bond insertion have been developed for the convenient synthesis of N-alkyl-2-aryl-indole-3-carbaldehydes, further expanding the toolkit for indole aldehyde synthesis (Shen et al., 2015).
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and interaction. Studies on similar compounds, such as 1-vinyl-1H-indole-3-carbaldehyde, provide insight into the molecular packing, hydrogen bonding, and π-π interactions characteristic of these molecules, which are essential for understanding their reactivity and properties (Selvanayagam et al., 2008).
Chemical Reactions and Properties
Indole carbaldehydes participate in various chemical reactions, leveraging their aldehyde functional group for condensation reactions, and their indole core for nucleophilic substitutions. The flexibility of indole carbaldehydes in reactions allows for the synthesis of complex heterocyclic compounds, exemplified by the creation of triazolo(thiadiazepino)indoles from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes (Vikrishchuk et al., 2019).
Physical Properties Analysis
The physical properties of 1-benzyl-1H-indole-5-carbaldehyde, such as melting point, solubility, and crystalline structure, can be inferred from related compounds within the indole family. For instance, the crystallographic analysis of 1-vinyl-1H-indole-3-carbaldehyde offers insights into the solid-state properties of similar indole carbaldehydes, including molecular geometry and intermolecular forces (Selvanayagam et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-benzyl-1H-indole-5-carbaldehyde, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to its use in synthetic chemistry. The compound's aldehyde group and indole nucleus contribute to its versatility, making it a valuable precursor in the synthesis of various heterocyclic and aromatic compounds. Research into similar indole derivatives illustrates the broad reactivity and application of these molecules in organic synthesis (Kothandaraman et al., 2011; Shen et al., 2015).
Scientific Research Applications
Synthesis of Acetylenic Alcohols : A study by Schmidt et al. (2012) describes a base-catalyzed reaction involving a compound related to 1-benzyl-1H-indole-5-carbaldehyde, demonstrating a new synthetic approach for acetylenic alcohols (Schmidt et al., 2012).
Corrosion Inhibition : Ashhari and Sarabi (2015) found that compounds like indole-3-carbaldehyde effectively inhibit corrosion of mild steel in acidic solutions, showcasing its potential as a corrosion inhibitor (Ashhari & Sarabi, 2015).
Drug Synthesis : Poszávácz et al. (2006) used 1-benzyl-1H-indole-5-carbaldehyde as a protecting group in the new synthesis of naratriptan, a medication (Poszávácz et al., 2006).
Anti-Cancer Agents : Anwar et al. (2023) developed an efficient method for synthesizing indole-3-substituted-2-benzimidazoles, showing potential as anti-cancer agents (Anwar et al., 2023).
Synthesis of [1,4]oxazino[4,3-a]indoles : A study by Abbiati et al. (2005) presents a novel method for preparing these compounds, expanding the chemical toolbox for organic synthesis (Abbiati et al., 2005).
Copper-Catalyzed Synthesis : Guo et al. (2020) reported a copper-catalyzed method for synthesizing carbazoles and indoles, highlighting its efficiency in producing these compounds (Guo et al., 2020).
Molecular Packing Studies : A study by Ali et al. (2005) on a related compound, 5-bromo-1H-indole-3-carbaldehyde, revealed insights into its molecular packing, important for understanding its chemical behavior (Ali et al., 2005).
Rhodium Carbene Catalysis : Shen et al. (2015) demonstrated the use of rhodium carbene in synthesizing 1,2,3-trisubstituted indole aldehydes, a process with diverse chemical applications (Shen et al., 2015).
Palladium-Catalyzed Coupling : Singh et al. (2016) explored the use of indole-based ligands in palladium-catalyzed coupling reactions, demonstrating their effectiveness in synthesizing complex molecules (Singh et al., 2016).
Green Synthesis Techniques : Madan (2020) developed a sustainable nanocatalysed method for Knoevenagel condensation of indole-3-carbaldehyde, offering environmental benefits (Madan, 2020).
Safety And Hazards
The safety information available indicates that 1-Benzyl-1H-indole-5-carbaldehyde is classified under GHS07. The hazard statements include H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .
properties
IUPAC Name |
1-benzylindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQBZJAVJZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445765 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-indole-5-carbaldehyde | |
CAS RN |
63263-88-7 | |
| Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)








